molecular formula C9H17N3O B13061552 1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine

1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13061552
M. Wt: 183.25 g/mol
InChI Key: FORONONWCKWOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine is a synthetic compound with a molecular formula of C11H24N2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of pyrazole derivatives with ethyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazole ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of pyrazole alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA), leading to various substituted pyrazoles.

Scientific Research Applications

1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, such as cancer and neurological disorders.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-phenyl-1H-pyrazol-5-amine: Known for its analgesic properties.

    1-Phenyl-3-(2-pyridyl)-1H-pyrazol-5-amine: Studied for its anticancer activities.

    1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: Investigated for its potential as an anti-inflammatory agent.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-ethyl-N-(1-methoxypropan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-4-12-6-9(5-10-12)11-8(2)7-13-3/h5-6,8,11H,4,7H2,1-3H3

InChI Key

FORONONWCKWOTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(C)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.